molecular formula C16H13F3N4O2S B5452133 ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE

ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE

Cat. No.: B5452133
M. Wt: 382.4 g/mol
InChI Key: YFZAQXZHSGLMPP-FLIBITNWSA-N
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Description

ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE is a synthetic organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazolothiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and thiadiazoles.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Coupling with the propenoate moiety: This step may involve the use of coupling reagents and catalysts to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Pathway modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE can be compared with other triazolothiadiazole derivatives:

    Similar Compounds: Compounds with similar structures include other triazolothiadiazoles with different substituents.

    Uniqueness: The presence of the trifluoromethyl group and the specific propenoate moiety may confer unique properties, such as enhanced biological activity or specific chemical reactivity.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

ethyl (E)-3-(4-methylphenyl)-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-3-25-13(24)11(8-10-6-4-9(2)5-7-10)12-22-23-14(16(17,18)19)20-21-15(23)26-12/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAQXZHSGLMPP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C2=NN3C(=NN=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/C2=NN3C(=NN=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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